1,4-Dihexylpiperazine

Description

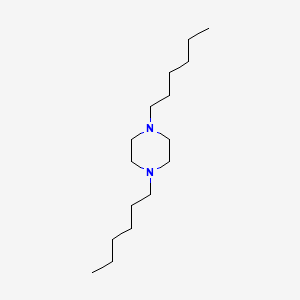

Structure

3D Structure

Properties

CAS No. |

73073-90-2 |

|---|---|

Molecular Formula |

C16H34N2 |

Molecular Weight |

254.45 g/mol |

IUPAC Name |

1,4-dihexylpiperazine |

InChI |

InChI=1S/C16H34N2/c1-3-5-7-9-11-17-13-15-18(16-14-17)12-10-8-6-4-2/h3-16H2,1-2H3 |

InChI Key |

CYWPFJDIXYLNHV-UHFFFAOYSA-N |

SMILES |

CCCCCCN1CCN(CC1)CCCCCC |

Canonical SMILES |

CCCCCCN1CCN(CC1)CCCCCC |

Other CAS No. |

73073-90-2 |

Synonyms |

1,4-dihexylpiperazine |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dihexylpiperazine and Analogues

Classical and Established Synthesis Routes

Traditional methods for the synthesis of 1,4-dialkylpiperazines are characterized by their straightforward reaction pathways and use of readily available starting materials. These routes, while effective, often require harsh conditions and can present challenges in terms of selectivity and purification.

Amination Reactions of Dihaloalkanes

The direct N-alkylation of piperazine (B1678402) with alkyl halides is one of the most fundamental and widely used methods for preparing symmetrically N,N'-disubstituted piperazines. fishersci.co.uk This reaction is a classical nucleophilic substitution where the secondary amine nitrogen atoms of the piperazine ring attack the electrophilic carbon of an alkyl halide.

For the synthesis of 1,4-dihexylpiperazine, this involves reacting piperazine with two equivalents of a hexyl halide, such as 1-bromohexane (B126081) or 1-chlorohexane. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct that forms, which would otherwise protonate the piperazine nitrogens and halt the reaction. Common bases include inorganic salts like potassium carbonate or sodium carbonate, or an excess of a tertiary amine. fishersci.co.uk To drive the reaction to completion and minimize the formation of the mono-alkylated byproduct (1-hexylpiperazine), an excess of the hexyl halide may be used, or the reaction can be conducted at elevated temperatures.

A significant challenge with this method is controlling the degree of alkylation. The reaction proceeds stepwise, and isolating the desired N,N'-disubstituted product from the starting material, the mono-substituted intermediate, and potential quaternary ammonium (B1175870) salt byproducts can require careful control of stoichiometry and reaction conditions, followed by chromatographic purification.

Reductive Amination Protocols for Piperazine Ring Formation

Reductive amination is a versatile and powerful method in amine synthesis, which can be applied to either form the piperazine ring itself or to install alkyl groups onto a pre-existing piperazine core. mdpi.comnih.govresearchgate.net When used for ring formation to create N,N'-disubstituted piperazines, a primary amine (hexylamine in this case) is reacted with a 1,2-dicarbonyl compound, such as glyoxal. The initial condensation forms a diimine intermediate, which is then reduced in situ to yield the saturated piperazine ring.

Alternatively, and more commonly for N-alkylation, piperazine can be reacted with an aldehyde (hexanal) in the presence of a reducing agent. nih.gov This process first forms an enamine or iminium ion intermediate, which is then immediately reduced to the N-alkylated product. To achieve dialkylation, two equivalents of the aldehyde are used. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective and mild, allowing for a one-pot procedure with high selectivity. nih.govnih.gov Other reducing agents include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This approach avoids the use of alkyl halides and the formation of quaternary ammonium salts, often leading to cleaner reactions and simpler purification.

Multi-Step Approaches from Precursors

A highly reliable, albeit longer, route to symmetrically disubstituted piperazines involves a two-step sequence starting from piperazine. nih.govfiveable.me This method separates the bond-forming steps to ensure precise control over the final structure.

The first step is the acylation of piperazine with two equivalents of an acylating agent, such as hexanoyl chloride or hexanoic anhydride. This reaction forms a stable N,N'-diacylpiperazine intermediate, for instance, 1,4-di(hexanoyl)piperazine. The amide bonds formed are much less nucleophilic than the parent amine, which prevents over-alkylation and other side reactions.

In the second step, the diamide (B1670390) intermediate is reduced to the corresponding diamine, this compound. This reduction requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) being the classic choice. This robust method is particularly useful when direct alkylation proves problematic and provides a high-purity product after workup. nih.gov

Table 1: Comparison of Classical Synthesis Routes for this compound

| Method | Starting Materials | Key Reagents | Primary Intermediate | Key Advantages | Common Challenges |

|---|---|---|---|---|---|

| Direct N-Alkylation | Piperazine, 1-Hexyl Halide | Base (e.g., K₂CO₃) | 1-Hexylpiperazine (B1349364) | Direct, one step | Over-alkylation, byproduct formation |

| Reductive Amination | Piperazine, Hexanal | Reducing Agent (e.g., NaBH(OAc)₃) | Iminium Ion | Mild conditions, no halide | Requires aldehyde precursor |

| Acylation-Reduction | Piperazine, Hexanoyl Chloride | LiAlH₄ | 1,4-Di(hexanoyl)piperazine | High selectivity, pure product | Multi-step, uses strong reducing agent |

Modern and Green Synthetic Strategies

Recent advances in synthetic chemistry have focused on the development of catalytic methods that offer higher efficiency, milder reaction conditions, and improved environmental profiles compared to classical routes.

Transition-Metal-Catalyzed Carbon-Nitrogen Bond Coupling

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming N-aryl and, more recently, N-alkyl bonds. mdpi.comresearchgate.net For the synthesis of this compound, this reaction would involve coupling piperazine with a hexyl electrophile, such as a halide or tosylate. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a specialized phosphine (B1218219) ligand (e.g., RuPhos, XPhos), and a base. mdpi.com These advanced ligands are crucial for enabling the catalytic cycle, which involves oxidative addition, amine coordination, and reductive elimination.

Beyond palladium, other transition metals have been employed. Ruthenium rsc.org and iridium thieme-connect.com catalysts are effective in N-alkylation reactions via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily "borrows" hydrogen from an alcohol (e.g., 1-hexanol) to form a metal-hydride species and an aldehyde in situ. The aldehyde then condenses with the amine (piperazine) to form an iminium ion, which is subsequently reduced by the metal-hydride to yield the alkylated amine and regenerate the catalyst. rsc.orgthieme-connect.com This method is atom-economical, producing water as the only byproduct. researchgate.net

Organocatalytic Approaches to N-Alkylated Heterocycles

A frontier in green chemistry is the replacement of transition metals with small organic molecules as catalysts. rsc.org Organocatalysis offers benefits such as lower cost, reduced toxicity, and often metal-free final products. For N-alkylation, metal-free hydrogen autotransfer reactions have been developed, using a ketone and a strong base like NaOH to facilitate the alkylation of amines with alcohols. liv.ac.uknih.gov

More recently, N-heterocyclic carbenes (NHCs) have been shown to act as organocatalysts in borrowing hydrogen reactions, mimicking the role of transition metals. rsc.org An NHC catalyst can facilitate the oxidation of an alcohol to an aldehyde, which then forms an imine with the amine substrate; the NHC intermediate then delivers the hydrogen back to reduce the imine, completing the catalytic cycle. While still an emerging field, these methods hold great promise for the sustainable synthesis of compounds like this compound from piperazine and 1-hexanol (B41254) under mild, metal-free conditions. rsc.org The use of immobilized piperazine as a solid-supported organocatalyst has also been explored for various C-C bond-forming reactions, highlighting the versatility of the piperazine moiety in catalysis itself. conicet.gov.arresearchgate.net

Table 2: Overview of Modern Catalytic Strategies | Strategy | Catalyst Type | Example Catalyst System | Alkyl Source | Key Advantages | | :--- | :--- | :--- | :--- | :--- | | Buchwald-Hartwig Amination | Palladium | Pd₂(dba)₃ / RuPhos / Base | Hexyl Bromide | Broad scope, high efficiency | Requires expensive ligands, metal residue | | Borrowing Hydrogen | Transition Metal | [Ru(p-cymene)Cl₂]₂ | 1-Hexanol | Atom-economical, uses alcohols | High temperatures, metal catalyst | | Hydrogen Autotransfer | Organocatalytic | Ketone / NaOH | 1-Hexanol | Metal-free, sustainable | Requires strong base | | NHC Organocatalysis | N-Heterocyclic Carbene | IMes·HCl / Base | 1-Hexanol | Metal-free, mild conditions | Emerging technology, scope can be limited |

Solvent-Free and Atom-Economical Syntheses

The principles of green chemistry have driven the development of synthetic methods that minimize waste and energy consumption. Solvent-free and atom-economical syntheses are at the forefront of this movement, aiming to maximize the incorporation of all atoms from the reactants into the final product and eliminate the need for hazardous organic solvents. ijrap.netdergipark.org.tr

Solvent-Free Approaches: Solvent-free, or neat, reaction conditions offer significant advantages, including reduced waste, lower costs, operational simplicity, and often, accelerated reaction rates due to higher reactant concentrations. ijrap.netnih.gov For the synthesis of N-alkylated amines, techniques like ultrasound irradiation or microwave-assisted synthesis under solvent-free conditions have been explored. dergipark.org.tr For instance, the synthesis of N-substituted pyrroles has been achieved through a one-pot condensation of 2,5-hexanedione (B30556) with amines using cellulose (B213188) sulfuric acid as a catalyst at room temperature without any solvent. ijrap.net While not directly reported for this compound, these methodologies present a viable and environmentally benign strategy for its synthesis. Another approach involves the direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature to produce N-sulfonylformamidines without any metal catalyst or solvent. rsc.org

Atom-Economical Syntheses: Atom economy is a critical metric for assessing the efficiency of a chemical reaction. dntb.gov.ua Methodologies that achieve high atom economy are inherently less wasteful. One-pot, multi-component domino reactions are particularly effective in this regard, as they construct complex molecules from simple precursors in a single operation, minimizing purification steps and reagent consumption. rsc.org

A notable atom-economical method for synthesizing disubstituted piperazine derivatives involves a catalyst-free, three-component domino reaction. dntb.gov.uarsc.org This approach demonstrates high efficiency and operational simplicity under mild conditions. rsc.org Another strategy with 100% atom economy is the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with 3,4-dihalo-2(5H)-furanones, which yields furanone derivatives containing a piperazine motif. nih.gov The iridium-catalyzed head-to-head coupling of imines is another 100% atom-economic process for creating C-substituted piperazines, showcasing broad substrate scope and high selectivity under mild conditions. researchgate.net

The cyclocondensation of diols with diamines represents a green and atom-economical route to piperazines. For example, the synthesis of a piperazine derivative has been achieved through the cyclocondensation of 1-phenyl-ethane-1,2-diol and ethylenediamine (B42938) in aqueous media using an iridium catalyst. rjptonline.org A similar strategy could be envisioned for this compound by reacting a suitable diol with N,N'-dihexylethylenediamine.

| Method | Key Features | Reactants | Catalyst/Conditions | Atom Economy | Reference |

| Domino Reaction | One-pot, tri-component, catalyst-free | Varies (e.g., aromatic acids, DABCO) | Mild conditions | High | dntb.gov.uarsc.org |

| DABCO Cleavage | Forms piperazine motif from DABCO | DABCO, 3,4-dihalo-2(5H)-furanone | Ethyl acetate, 95 °C | 100% | nih.gov |

| Imine Coupling | Head-to-head coupling | Imines | Iridium catalyst, N-oxides | 100% | researchgate.net |

| Cyclocondensation | Green, aqueous media | Diol, Diamine | Iridium catalyst | High | rjptonline.org |

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. nih.govresearchgate.net These benefits include enhanced safety, particularly when handling hazardous reagents or exothermic reactions, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and improved reproducibility and scalability. nih.govuc.pt

The modular nature of flow chemistry systems allows for the integration of multiple reaction, purification, and analysis steps into a single, automated process. uc.ptamericanpharmaceuticalreview.commit.edu This "end-to-end" approach streamlines synthesis, reduces manual intervention, and can significantly shorten production times. researchgate.netmit.edu

For the synthesis of piperazine derivatives and other active pharmaceutical ingredients (APIs), flow chemistry provides a platform for process intensification and the use of novel reaction pathways that may be inaccessible under batch conditions. americanpharmaceuticalreview.comthalesnano.com For example, the synthesis of the antiseizure medication rufinamide (B1680269) benefits from the superheating effect achievable in flow reactors, which accelerates the key 1,3-dipolar cycloaddition step. nih.govresearchgate.net Similarly, the preparation of Grignard reagents, a highly exothermic process, can be safely conducted at room temperature in flow, avoiding the risks of thermal runaway. nih.gov

While a specific continuous flow synthesis for this compound has not been detailed in the literature, the N-alkylation of amines is a reaction class well-suited to this technology. A continuous process could involve pumping a stream of piperazine and a hexylating agent (e.g., 1-hexanol or a hexyl halide) through a heated reactor, possibly containing a packed-bed catalyst. rsc.org This setup would allow for rapid optimization of reaction conditions and could be easily scaled to meet production demands. nih.gov The integration of in-line purification modules, such as liquid-liquid extraction or scavenging cartridges, could deliver a continuous stream of high-purity this compound. researchgate.netuc.pt

| Advantage of Flow Chemistry | Description | Relevance to this compound Synthesis | Reference |

| Enhanced Safety | Superior temperature control minimizes risks of runaway reactions with exothermic alkylations. | N-alkylation of piperazine is often exothermic. | nih.govresearchgate.net |

| Improved Efficiency | Precise control of residence time and stoichiometry can maximize yield and minimize byproduct formation. | Can lead to higher purity product and less waste. | nih.gov |

| Scalability | Production is scaled by running the process for longer periods or by "numbering-up" reactors, avoiding redevelopment. | Facilitates transition from laboratory to industrial scale. | nih.govuc.pt |

| Process Intensification | Use of superheated solvents or high pressures can dramatically accelerate reaction rates. | Could significantly shorten the synthesis time. | americanpharmaceuticalreview.com |

| Automation & Integration | Multi-step reactions and purifications can be combined into a single, continuous process. | Reduces manual handling and potential for error. | uc.ptmit.edu |

Stereoselective Synthesis of Chiral N,N'-Dialkylpiperazine Derivatives (if applicable to future research)

The synthesis of piperazine derivatives containing stereocenters is of significant interest, particularly in medicinal chemistry, where the stereochemistry of a molecule can profoundly influence its biological activity. researchgate.netnih.gov While this compound itself is an achiral molecule, the development of stereoselective methods for N,N'-dialkylpiperazine analogues bearing substituents on the piperazine ring is a crucial area of research. These methodologies could be applied to future investigations involving chiral derivatives of this compound.

Most stereoselective syntheses of substituted piperazines rely on using starting materials from the "chiral pool," such as amino acids. researchgate.netresearchgate.netnih.gov For example, enantiomerically pure 2-substituted piperazines can be obtained in a four-step sequence starting from α-amino acids. researchgate.net

Another powerful strategy is the use of palladium-catalyzed carboamination reactions to construct the piperazine ring. This approach has been successfully applied to the concise, modular, and asymmetric synthesis of cis-2,6-disubstituted piperazines from readily available amino acid precursors. nih.gov The key step involves the cyclization of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide, which forms the six-membered ring and creates two new bonds with high diastereoselectivity and enantiomeric excess. nih.gov

The diastereoselective Strecker reaction, involving the addition of cyanide to a C=N bond formed from a ketone and a chiral amine, is another established method for the stereoselective synthesis of cyclic α-amino acids, which can be precursors to chiral piperazines. nih.gov Furthermore, chiral auxiliaries bonded to the piperazine nitrogen atoms can induce stereoselectivity in alkylation reactions. researchgate.net These advanced methods provide a robust toolbox for the future synthesis of structurally complex and stereochemically defined analogues of this compound.

Synthesis of Functionally Modified this compound Derivatives

The synthesis of functionally modified derivatives of this compound allows for the fine-tuning of its chemical properties for various applications. Introducing different functional groups onto the piperazine core or the hexyl chains can lead to novel compounds with tailored characteristics.

Research into functionally modified piperazines is extensive. For instance, novel 1,4-diformyl-piperazine derivatives have been designed and synthesized as potent inhibitors of ferroptosis, a form of regulated cell death. nih.gov These syntheses demonstrate the feasibility of introducing acyl groups at the nitrogen positions, a strategy that could be adapted to create N-acyl-N'-hexylpiperazine derivatives.

The synthesis of 1,4-dihydropyridine (B1200194) (DHP) derivatives, a class of compounds known for their activity as calcium channel blockers, often incorporates a piperazine moiety to modulate their pharmacological properties. nih.gov The methodologies used, such as the one-pot four-component Hantzsch reaction, are versatile and could be used to create complex structures tethered to a 1,4-dialkylpiperazine core. researchgate.netresearchgate.net

Furthermore, the synthesis of 1,4-dipiperazino benzenes has been reported, using a stepwise transition metal-catalyzed N-arylation of chiral piperazines. nih.gov This demonstrates a method for attaching the piperazine nitrogen to an aromatic system, which could be applied to create N-hexyl-N'-arylpiperazines. The modification of pyrazole-4-carbaldehydes with various nucleophiles has also led to a range of functionally diverse pyrazole (B372694) derivatives, showcasing methods for structural modification that could be applied to piperazine-containing scaffolds. biointerfaceresearch.com An impurity identified as this compound was found during the attempted synthesis of N,N'-dihexyl-N-carbomethoxyethylenediamine, highlighting a potential side-reaction pathway that leads to the formation of the piperazine ring under certain conditions. nih.gov

Reactivity and Chemical Transformations of 1,4 Dihexylpiperazine

Basicity and Protonation Equilibria Studies

The core of 1,4-dihexylpiperazine's chemical personality lies in the basicity of its nitrogen atoms. As a derivative of piperazine (B1678402), it contains two tertiary amine nitrogens, each possessing a lone pair of electrons available for donation to a proton (H+). ucalgary.ca This makes the compound a Brønsted-Lowry base. The process of accepting a proton is known as protonation, which converts the neutral amine into its positively charged conjugate acid. masterorganicchemistry.com

The basicity of this compound is influenced by the electronic effects of the two hexyl groups. These alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms. This enhanced electron density makes the lone pairs more available for bonding with a proton, rendering this compound a stronger base than its unsubstituted parent, piperazine.

The protonation occurs in a stepwise manner, forming mono- and di-protonated species in equilibrium, depending on the pH of the solution.

First Protonation: C₁₄H₃₀N₂ + H⁺ ⇌ [C₁₄H₃₀N₂H]⁺

Second Protonation: [C₁₄H₃₀N₂H]⁺ + H⁺ ⇌ [C₁₄H₃₀N₂H₂]²⁺

The stability of the resulting conjugate acid is a key factor in determining basicity. When protonated, the positive charge is localized on the nitrogen atom. youtube.com The molecule will adopt a conformation, typically a chair form, that minimizes steric hindrance around the newly formed N-H bond.

Reactions at the Nitrogen Centers

The nucleophilic nitrogen atoms are the primary sites for chemical reactions, allowing for a range of transformations including quaternization and N-oxidation.

As a tertiary amine, this compound can undergo quaternization, a reaction that converts the neutral tertiary nitrogen centers into positively charged quaternary ammonium (B1175870) groups. This transformation typically occurs via the Menshutkin reaction, which involves the nucleophilic attack of the amine's nitrogen on an alkyl halide. researchgate.netnih.gov The reaction proceeds through an SN2 mechanism. libretexts.org

Given the two nitrogen atoms, the reaction can proceed in two steps to form a bis-quaternary ammonium salt. For example, reaction with an alkyl halide (R-X) such as methyl iodide would first form a mono-quaternary salt, which can then react further to form the di-quaternary salt.

Table 1: Representative Quaternization Reaction

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|

The rate and success of the quaternization are dependent on the nature of the alkyl halide, the solvent, and the reaction temperature. nih.govresearchgate.net These resulting quaternary ammonium salts have applications as phase-transfer catalysts and surfactants. ontosight.ai

The lone pair of electrons on the nitrogen atoms can also be oxidized to form N-oxides. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). google.com The reaction can produce a mono-N-oxide or a di-N-oxide, depending on the stoichiometry of the oxidant used.

N-Oxidation Reaction: C₁₄H₃₀N₂ + 2 H₂O₂ → C₁₄H₃₀N₂O₂ + 2 H₂O

Heterocyclic N-oxides are a significant class of compounds, often studied for their unique chemical reactivity and biological properties. nih.govmdpi.com The N-oxide bond can be cleaved under certain conditions, and these compounds can participate in various rearrangements. nih.govwur.nl

N-substitution reactions, in the sense of replacing one of the hexyl groups, are not typical for tertiary amines under standard conditions. Such a reaction would require cleavage of a strong carbon-nitrogen bond. However, the initial synthesis of this compound itself is a classic example of N-substitution on the parent piperazine molecule, where hydrogen atoms are replaced by hexyl groups. ontosight.ainih.gov This is a nucleophilic substitution reaction where piperazine acts as the nucleophile. encyclopedia.pubrammohancollege.ac.in

Quaternization Reactions

Ring Stability and Degradation Pathways

Despite its general stability, the ring can be cleaved under harsh conditions. Potential degradation pathways often involve oxidation, which can lead to ring opening. Analogous to the degradation of other heterocyclic ethers like 1,4-dioxane, oxidative processes can generate various intermediates. deswater.comresearchgate.net

Table 2: Potential Degradation Products from Ring Cleavage

| Degradation Pathway | Potential Products |

|---|---|

| Oxidative Cleavage | N,N'-dihexyl-ethylenediamine derivatives, smaller aldehydes, carboxylic acids. |

The presence of the N-C bonds provides sites for enzymatic or chemical attack that can ultimately lead to the breakdown of the heterocyclic structure.

Participation in Condensation and Addition Reactions

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. ebsco.comlibretexts.org While primary and secondary amines can directly participate as nucleophiles in condensation reactions (e.g., forming imines with carbonyls), the tertiary nitrogens of this compound prevent it from acting in this capacity. However, due to its basicity, this compound can serve as an effective non-nucleophilic base catalyst in condensation reactions like the Claisen condensation or aldol (B89426) reactions. lkouniv.ac.in

Similarly, in addition reactions such as the Michael addition (a 1,4-addition to an α,β-unsaturated carbonyl compound), this compound is more likely to function as a base than as a direct nucleophile. fiveable.memasterorganicchemistry.com It can deprotonate a pro-nucleophile (like a malonic ester), generating the active carbanion which then performs the conjugate addition. Its bulky hexyl groups can also provide a specific steric environment, potentially influencing the stereochemical outcome of the reaction.

Exploitation as a Synthon in Complex Molecule Synthesis

In the context of retrosynthetic analysis, this compound can be considered a valuable synthon. lkouniv.ac.inub.edudeanfrancispress.com A synthon is an idealized fragment of a molecule used to assist in planning a synthesis. slideshare.net The this compound structure represents a "1,4-diazacyclohexane with C6 alkyl groups" synthon.

Its primary use as a synthon is as a pre-formed building block for introducing the di-substituted piperazine core into a larger molecular architecture. ontosight.ai This is particularly useful in the synthesis of specialty chemicals such as corrosion inhibitors, surfactants, and as intermediates in the preparation of more complex pharmaceutical or agrochemical compounds. ontosight.ai The synthesis usually involves reacting piperazine with two equivalents of a hexyl-containing electrophile (like 1-bromohexane) in a straightforward double N-alkylation reaction. ontosight.ai This reliability makes it an efficient way to construct molecules containing this specific diamine framework.

Sophisticated Spectroscopic and Diffraction Based Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. copernicus.org For 1,4-Dihexylpiperazine, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its atomic connectivity and offers insights into its conformational dynamics.

High-resolution ¹H and ¹³C NMR spectra are fundamental for establishing the carbon-hydrogen framework of this compound. While specific experimental spectra for this exact compound are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the known effects of N-alkylation on the piperazine (B1678402) ring and standard values for alkyl chains. rsc.orgrsc.orgcompoundchem.com

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from the piperazine ring protons and the two equivalent hexyl chains. The piperazine ring protons are expected to appear as a broad singlet or a multiplet around 2.4-2.6 ppm, resulting from the rapid chair-to-chair interconversion at room temperature which averages the axial and equatorial environments. The protons of the hexyl chains would appear as distinct multiplets, with the terminal methyl group (H-6') being the most shielded (upfield) and the methylene (B1212753) group adjacent to the nitrogen (H-1') being the most deshielded due to the inductive effect of the nitrogen atom.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display four unique carbon signals for the hexyl chain and one signal for the piperazine ring carbons, owing to the molecule's symmetry. libretexts.org The carbon atoms of the piperazine ring (C-2/3/5/6) would appear around 54 ppm. The signals for the hexyl chain carbons would range from approximately 14 ppm for the terminal methyl group (C-6') to around 59 ppm for the carbon alpha to the nitrogen (C-1'). np-mrd.orgresearchgate.net

¹⁵N NMR Spectroscopy: Direct detection of ¹⁵N is often challenging due to its low natural abundance and sensitivity. huji.ac.il However, its chemical shift is highly sensitive to the electronic environment. For a tertiary amine like this compound, the ¹⁵N chemical shift is expected to fall within the typical range for trialkylamines. nist.gov Data for similar N,N'-dialkylpiperazines suggest a chemical shift in the range of -340 to -360 ppm relative to nitromethane, or +20 to +40 ppm relative to liquid ammonia (B1221849). huji.ac.ilresearchgate.netscispace.com Hydrogen bonding and solvent effects can significantly influence this value. nist.gov

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | ||||

|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Chemical Shift (δ, ppm) |

| Piperazine-H (2,3,5,6) | ~2.50 | s (broad) | 8H | Piperazine-C (2,3,5,6) | ~54.5 |

| H-1' | ~2.35 | t | 4H | C-1' | ~59.2 |

| H-2' | ~1.45 | quint | 4H | C-2' | ~27.1 |

| H-3' | ~1.30 | m | 4H | C-3' | ~26.9 |

| H-4', H-5' | ~1.30 | m | 8H | C-4' | ~31.9 |

| H-6' | ~0.89 | t | 6H | C-5' | ~22.7 |

| C-6' | ~14.1 |

2D NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. epfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings through two or three bonds. uvic.ca Key correlations would be observed between adjacent protons along the hexyl chain: H-1' with H-2', H-2' with H-3', and so on. This confirms the integrity of the hexyl substituent. researchgate.netemerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which is crucial for conformational analysis. For this compound, NOESY could reveal correlations between the piperazine ring protons and the protons of the α-methylene (C-1') group of the hexyl chain, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~2.35 ppm to the ¹³C signal at ~59.2 ppm (C-1'), the ¹H signal at ~0.89 ppm to the ¹³C signal at ~14.1 ppm (C-6'), and so on for all C-H bonds, providing definitive C-H assignments.

Solid-state NMR (ssNMR) provides atomic-level information about molecules in their solid, native forms, which is inaccessible to solution-state techniques. preprints.orgemory.edu It is particularly powerful for distinguishing between crystalline polymorphs and amorphous material. nih.gov While specific ssNMR data for this compound is not available, the application of the technique can be described. Using ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS), one could analyze the compound in its powdered form. If different crystalline forms (polymorphs) exist, they would likely exhibit different ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions in the crystal lattice. mdpi.com Furthermore, ssNMR can probe molecular dynamics in the solid state, such as restricted rotations of the hexyl chains or a much slower piperazine ring inversion compared to the solution phase.

Variable-temperature (VT) NMR is the premier technique for studying dynamic processes in molecules, such as conformational changes. ox.ac.ukunibas.it The most significant dynamic process in this compound is the chair-to-chair ring inversion of the piperazine ring.

At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the piperazine ring. copernicus.org As the temperature is lowered, the rate of this inversion decreases. The NMR signals corresponding to the piperazine protons would first broaden and then, below a certain temperature (the coalescence temperature), split into two distinct sets of signals for the now non-equivalent axial and equatorial protons. researchgate.netnih.gov A full lineshape analysis of the spectra at different temperatures allows for the determination of the kinetic parameters of the inversion process, most importantly the free energy of activation (ΔG‡), which quantifies the energy barrier for the conformational change.

Solid-State NMR for Crystalline and Amorphous Forms

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations and Bonding

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. triprinceton.orggoogle.com The resulting spectra serve as a unique molecular fingerprint and provide detailed information about the functional groups present and their bonding environment. edinst.com

The IR and Raman spectra of this compound are dominated by vibrations associated with the aliphatic hexyl chains and the piperazine core. alfredstate.edu

C-H Stretching: Strong absorptions in the IR spectrum between 2850 and 3000 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the CH₂ and CH₃ groups of the hexyl chains.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups are expected in the 1470-1450 cm⁻¹ and 1370-720 cm⁻¹ regions, respectively.

C-N Stretching: The stretching vibration of the tertiary amine C-N bonds is expected to produce absorptions in the 1150-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to IR. edinst.com While C-H stretching bands are also visible, the C-C backbone stretching vibrations of the hexyl chains often give rise to more intense signals in the Raman spectrum. Symmetrical vibrations are often stronger in Raman spectra.

For a definitive assignment of each band, especially in the complex fingerprint region (below 1500 cm⁻¹), experimental data is typically compared with theoretical calculations. derpharmachemica.com Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the vibrational frequencies and intensities of the normal modes of the optimized molecular structure. researchgate.net These calculated frequencies are often scaled by a factor to correct for approximations in the theory and provide a robust basis for assigning the observed experimental bands to specific molecular motions. derpharmachemica.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch (CH₃, CH₂) | 2850-2965 | Strong | Strong |

| CH₂ Scissoring | ~1465 | Medium | Medium |

| CH₃ Umbrella Bend | ~1375 | Medium | Medium |

| C-N Stretch (Tertiary Amine) | 1150-1050 | Medium-Weak | Medium |

| C-C Stretch (Alkyl Chain) | 1140-1000 | Weak | Strong |

| Piperazine Ring Vibrations | 1000-800 | Medium-Weak | Medium-Weak |

| CH₂ Rocking (Chain) | ~725 | Medium-Weak | Weak |

Conformational Analysis through Characteristic Vibrational Frequencies

While specific vibrational frequency data for this compound is not extensively available in the public domain, the conformational analysis of this molecule can be inferred from the well-established principles of vibrational spectroscopy applied to similar N,N'-disubstituted piperazines. The piperazine ring can exist in several conformations, most notably the chair and boat forms. The presence of the two hexyl chains on the nitrogen atoms influences the conformational preference and introduces characteristic vibrational modes.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for probing the conformational isomers of cyclic molecules. The key vibrational modes for this compound would include:

C-H Stretching Vibrations: The hexyl chains would exhibit symmetric and asymmetric stretching vibrations of the CH2 and CH3 groups, typically appearing in the 2850-3000 cm⁻¹ region.

C-N Stretching Vibrations: The stretching of the C-N bonds within the piperazine ring and the bonds connecting the hexyl groups to the nitrogen atoms would be observed in the fingerprint region, generally between 1000 and 1300 cm⁻¹. The exact position of these bands can provide insights into the conformation of the piperazine ring.

The analysis of these characteristic frequencies, often aided by computational modeling, would allow for the determination of the predominant conformation of this compound in different physical states (solid, liquid, or in solution).

In Situ Spectroscopic Studies of Reactions

In situ spectroscopic techniques are invaluable for monitoring chemical reactions in real-time, providing mechanistic insights and optimizing reaction conditions. While specific in situ studies focused on reactions involving this compound are not documented in readily available literature, the application of these techniques can be conceptualized for its synthesis or subsequent transformations.

For example, the synthesis of this compound often involves the N-alkylation of piperazine with a hexyl halide. In situ FTIR or NMR spectroscopy could be employed to monitor the progress of this reaction. By tracking the disappearance of the N-H vibrational bands of piperazine and the appearance of new bands associated with the C-N bond formation and the hexyl groups, one could determine the reaction kinetics and identify the formation of any intermediates or byproducts, such as the mono-alkylated piperazine.

Similarly, if this compound were to be used as a reactant, for instance as a base or a ligand in a catalytic reaction, in situ spectroscopy would be crucial for understanding its role. Changes in its vibrational or NMR spectrum upon interaction with other reactants or a catalyst would reveal information about coordination, protonation, or conformational changes that occur during the reaction.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Saturated amines like this compound are not expected to show strong absorption in the UV-visible region as they lack extensive chromophores. The primary electronic transitions in such molecules are of the n → σ* type, involving the non-bonding electrons on the nitrogen atoms and the antibonding sigma orbitals. These transitions are typically high in energy and occur in the far-UV region, often below the cutoff of standard UV-Vis spectrophotometers (around 200 nm).

The presence of any impurities with chromophoric groups or the formation of charge-transfer complexes could, however, give rise to absorption bands in the accessible UV range. The absence of significant absorption above 220 nm would be an indicator of the purity of a this compound sample.

Fluorescence spectroscopy is generally not a primary characterization technique for simple aliphatic amines as they are typically non-fluorescent or very weakly fluorescent. The n → σ* excitation usually leads to non-radiative decay pathways, such as bond cleavage, rather than fluorescence emission.

Given the expected lack of strong absorption bands in the UV-Vis region for pure this compound, significant solvatochromic (solvent-dependent color change) or thermochromic (temperature-dependent color change) effects are not anticipated. These phenomena are typically observed in molecules with extended π-systems where the electronic transitions are more sensitive to the polarity of the environment or temperature-induced conformational changes that affect conjugation.

However, if this compound were to form a complex with a chromophoric species, the resulting electronic spectrum could exhibit solvatochromism or thermochromism, providing insights into the nature of the intermolecular interactions.

Analysis of Electronic Transitions and Energy Levels

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of N,N'-disubstituted piperazines is characterized by fragmentation processes initiated by the nitrogen atoms. For this compound (C₁₆H₃₄N₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) of 254. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

Characteristic fragment ions for N,N'-dialkylpiperazines arise from cleavage of the bonds adjacent to the nitrogen atoms. Key fragmentation pathways for this compound would likely include:

α-Cleavage: Loss of a pentyl radical (C₅H₁₁) from one of the hexyl groups, leading to a resonance-stabilized iminium ion.

Cleavage of the piperazine ring: Fragmentation of the piperazine ring itself can lead to various smaller charged fragments.

Loss of the entire hexyl group: Cleavage of the N-hexyl bond.

A study on regioisomeric N,N-disubstituted piperazines showed that major fragment ions in their EI-MS spectra occur via processes initiated by the piperazine ring nitrogens, with characteristic ions resulting from cleavage of the N-C bond between the piperazine ring and the substituent. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecular ion and its fragments. This is crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas.

For this compound, HRMS would confirm its elemental composition as C₁₆H₃₄N₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element.

Table 1: Theoretical Exact Mass of this compound

| Element | Isotope | Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 16 | 192.000000 |

| Hydrogen | ¹H | 1.007825 | 34 | 34.26605 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | | | | 254.27220 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the identity of the compound.

While a full HRMS fragmentation analysis for this compound is not publicly available, the technique would be instrumental in confirming the elemental composition of any observed fragment ions, further solidifying the structural assignment.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Piperazine |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry, or MS/MS, is a powerful analytical technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation fingerprint that is invaluable for structural confirmation and identification. In a typical MS/MS experiment, the this compound molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺ in the ion source. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. diamond.ac.uk

The fragmentation of this compound is predicted to be dominated by cleavages at the C-C bonds of the hexyl chains and cleavage of the piperazine ring. The presence of two nitrogen atoms in the piperazine ring significantly influences the fragmentation pathways, as the charge is preferentially localized on the nitrogen atoms.

A primary and highly probable fragmentation pathway involves the alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion. For this compound, this would involve the loss of a pentyl radical (C₅H₁₁) from one of the hexyl chains, leading to a prominent fragment ion.

Another expected fragmentation pathway is the cleavage of the piperazine ring itself. This can occur through various ring-opening mechanisms, followed by the loss of neutral fragments. The presence of two long alkyl chains offers multiple sites for fragmentation, leading to a series of product ions corresponding to the loss of different alkyl fragments.

A hypothetical fragmentation table for this compound is presented below, outlining the expected major product ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.

| Precursor Ion [M+H]⁺ (m/z 255.28) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| 255.28 | 184.22 | C₅H₁₀ | Alpha-cleavage and loss of pentene |

| 255.28 | 170.19 | C₆H₁₃ | Cleavage of the N-hexyl bond |

| 255.28 | 156.18 | C₇H₁₅ | Ring fragmentation with loss of a heptyl radical |

| 255.28 | 99.10 | C₁₁H₂₄ | Cleavage yielding a protonated piperazine fragment |

This table is predictive and based on general fragmentation rules for aliphatic amines and piperazine derivatives. Actual experimental data would be required for definitive confirmation.

X-ray Diffraction (XRD) for Solid-State Structure and Packing

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org The technique relies on the constructive interference of monochromatic X-rays with the electron clouds of the atoms arranged in a periodic lattice. oup.com However, a critical prerequisite for XRD analysis is the availability of the compound in a crystalline form. rsc.org

Reports in the scientific literature describe this compound as a colorless oil at ambient temperature. msu.edu As a liquid, it lacks the long-range ordered crystal lattice necessary for X-ray diffraction. Therefore, standard XRD techniques are not directly applicable to this compound in its native state.

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and detailed information about a molecule's structure, including atomic coordinates, bond lengths, and bond angles. This technique requires a well-ordered single crystal of sufficient size and quality.

Given that this compound is an oil, obtaining a single crystal suitable for SC-XRD under standard conditions is not feasible. However, it may be possible to crystallize the compound at sub-ambient temperatures. If a crystalline solid form could be obtained upon cooling, SC-XRD could then be employed to determine its precise molecular structure. Another approach would be to form a salt or a co-crystal of this compound with a suitable co-former, which might then crystallize and be amenable to SC-XRD analysis.

Should a single crystal be obtained, the crystallographic data would be presented in a table similar to the hypothetical one below.

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

This table represents the type of data that would be generated from a successful SC-XRD experiment and is for illustrative purposes only.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline phases of a bulk sample. rsc.org It is particularly useful for identifying different polymorphic forms of a compound, which are different crystalline structures of the same chemical entity. rsc.org Polymorphism can significantly impact the physical properties of a material.

As with SC-XRD, PXRD requires a crystalline solid. Therefore, in its liquid state, this compound will not produce a diffraction pattern. The PXRD pattern of an amorphous solid or a liquid consists of one or more broad humps, rather than the sharp Bragg peaks characteristic of a crystalline material.

If this compound were to be crystallized, for instance, by cooling or through the formation of different solid forms (polymorphs, solvates, or salts), PXRD would be an essential tool for their characterization. Each crystalline form would give a unique diffraction pattern, defined by the positions (2θ) and intensities of the diffraction peaks.

A representative data table from a PXRD analysis of a hypothetical crystalline form of this compound is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| e.g., 10.2 | e.g., 8.67 | e.g., 100 |

| e.g., 15.5 | e.g., 5.71 | e.g., 45 |

| e.g., 20.4 | e.g., 4.35 | e.g., 80 |

| e.g., 22.1 | e.g., 4.02 | e.g., 60 |

| e.g., 25.8 | e.g., 3.45 | e.g., 75 |

This table illustrates the format of PXRD data for a crystalline solid and is not based on experimental results for this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies apply the principles of quantum mechanics to understand chemical systems. Among the most powerful and widely used tools in this field is Density Functional Theory (DFT), which is well-suited for studying piperazine (B1678402) derivatives. researchgate.netnih.govchemrxiv.org

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov This approach provides a balance between accuracy and computational cost, making it ideal for analyzing molecules of the size of 1,4-dihexylpiperazine. muni.czmdpi.com Calculations would typically be performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which has been used for similar piperazine compounds. mdpi.com

A primary step in computational analysis is geometry optimization, which locates the minimum energy structure of the molecule. For this compound, this involves determining the most stable arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.

The piperazine ring itself can adopt several conformations, most commonly the chair, boat, and twist-boat forms. The chair conformation is typically the most stable for piperazine and its simple derivatives. However, the presence of two bulky hexyl groups at the 1 and 4 positions introduces significant steric considerations. nih.gov These hexyl chains can be positioned either axially or equatorially relative to the piperazine ring.

A conformational analysis would systematically explore these possibilities to identify the global minimum energy structure. It is expected that the most stable conformer of this compound would feature the piperazine ring in a chair conformation with both hexyl groups in the equatorial position to minimize steric strain. nih.gov Studies on similar N,N-disubstituted piperazines have shown that low-energy conformations can sometimes involve twist-boat forms, particularly when intramolecular interactions like π-stacking are possible, though this is not expected for simple alkyl chains like hexyl groups. imperial.ac.uk

Table 1: Predicted Stable Conformations of this compound This table is illustrative and based on general chemical principles, as specific energetic data for this compound is not available in the cited literature.

| Conformation | Piperazine Ring | Hexyl Group 1 | Hexyl Group 2 | Predicted Relative Energy |

|---|---|---|---|---|

| 1 | Chair | Equatorial | Equatorial | Lowest |

| 2 | Chair | Equatorial | Axial | Higher |

| 3 | Chair | Axial | Axial | Highest |

| 4 | Twist-Boat | - | - | Intermediate |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). uni-muenchen.de

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the piperazine ring, due to their lone pairs of electrons. The LUMO would likely be distributed across the anti-bonding σ* orbitals of the C-N and C-H bonds.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. DFT calculations would provide precise energy values for these orbitals and the resulting energy gap.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound This table describes expected characteristics. Specific energy values would require dedicated DFT calculations.

| Orbital | Description | Expected Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Primarily on the nitrogen lone pairs |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed across σ* orbitals of the alkyl chains and ring |

| HOMO-LUMO Gap | Energy difference (ELUMO - EHOMO) | Indicator of chemical reactivity and kinetic stability |

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and the delocalization of electron density within a molecule. unica.it It translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which aligns with Lewis structure concepts.

For this compound, NBO analysis would quantify the charge on each atom, revealing the polarity of the C-N, C-H, and C-C bonds. The nitrogen atoms are expected to carry a partial negative charge, making them nucleophilic centers. The analysis also reveals hyperconjugative interactions, which are stabilizing effects caused by the donation of electron density from a filled bonding or lone pair orbital to an empty anti-bonding orbital. chemrxiv.org For instance, interactions between the nitrogen lone pair (donor) and the anti-bonding C-H or C-C orbitals (acceptor) of the hexyl groups would be quantified, providing insight into the molecule's electronic stability.

Computational chemistry can predict the vibrational spectra (Infrared and Raman) of a molecule. mpg.degoogle.com After a geometry optimization finds a stable structure, a frequency calculation is performed. jsscacs.edu.inuni-siegen.de This calculation confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the frequencies and intensities of the molecule's normal vibrational modes. libretexts.org

The calculated frequencies for this compound would correspond to specific molecular motions, such as:

C-H stretching and bending in the hexyl chains and piperazine ring.

C-N stretching of the piperazine ring.

C-C stretching in the hexyl chains.

Skeletal vibrations of the piperazine ring (e.g., ring puckering).

These theoretical spectra can be compared with experimentally measured IR and Raman spectra to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands.

To visualize a molecule's reactivity, various indices can be calculated. An Electrostatic Potential (ESP) map projects the electrostatic potential onto the molecule's electron density surface. libretexts.orglibretexts.org For this compound, the ESP map would show regions of negative potential (typically colored red) and positive potential (colored blue). The most negative regions, expected around the nitrogen atoms, indicate the likely sites for electrophilic attack. mdpi.comresearchgate.net Conversely, positive regions, expected around the hydrogen atoms, are susceptible to nucleophilic attack.

Fukui functions are another set of reactivity descriptors derived from DFT that identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. These calculations provide a more quantitative, atom-centered view of reactivity than ESP maps. chemrxiv.org

Vibrational Frequency Computations for Spectroscopic Validation

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Benchmarking

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are crucial for obtaining highly accurate benchmark data for molecular systems. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are considered gold standards for their precision in calculating molecular energies and structures.

For the piperazine ring system, which is the core of this compound, high-level ab initio calculations have been employed to investigate its fundamental properties. For instance, theoretical studies on the hydrogen abstraction from piperazine by hydroxyl radicals have utilized CCSD(T) single-point energy calculations to ensure the accuracy of thermochemistry and kinetics data. tandfonline.com These calculations are critical for establishing a reliable energy profile for reaction mechanisms.

In the context of this compound, high-accuracy ab initio methods would be invaluable for:

Determining the precise conformational energies of the chair and boat forms of the piperazine ring, as well as the rotational barriers of the hexyl chains.

Providing benchmark interaction energies with solvent molecules or other chemical species, which can be used to validate or parameterize more computationally efficient methods like Density Functional Theory (DFT) or molecular mechanics force fields.

Calculating accurate electronic properties , such as ionization potential and electron affinity, which are fundamental to understanding its reactivity.

While computationally expensive, these methods provide the most reliable theoretical data, serving as a crucial reference for all other computational investigations.

Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for investigating the electronic excited states of molecules. rsc.orgrsc.org It allows for the calculation of vertical excitation energies, which correspond to UV-Vis absorption spectra, and for the optimization of excited-state geometries, which is essential for understanding fluorescence and phosphorescence phenomena.

For piperazine derivatives, TD-DFT calculations have been used to study their electronic absorption transitions in various solvents. researchgate.net The method can predict how the electronic structure changes upon excitation. For example, in studies of favipiravir (B1662787) derivatives containing a piperazine ring, TD-DFT has been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) contributions, revealing that the piperazine ring often plays a significant role in the HOMO. nih.gov

For this compound, TD-DFT calculations could elucidate:

The nature of its low-lying electronic transitions and predict its UV-Vis absorption spectrum.

The influence of the hexyl chains on the electronic transitions of the piperazine core.

The potential for charge transfer in the excited state, which is crucial for understanding its photochemistry and potential applications in materials science.

The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, and therefore, benchmarking against experimental data or higher-level ab initio methods is often necessary. researchgate.net

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental theory for calculating the rates of chemical reactions. In conjunction with quantum chemical calculations, it allows for the detailed elucidation of reaction mechanisms by identifying transition state structures and calculating activation energies.

Theoretical investigations into the atmospheric oxidation of piperazine initiated by OH radicals have employed TST to calculate reaction rate constants. tandfonline.com These studies involve locating the transition states for hydrogen abstraction from both the N-H and C-H positions of the piperazine ring and then using the calculated barrier heights to determine the branching ratios for the different reaction channels. tandfonline.com Similar studies have also been performed for the reaction of piperazine with other radicals and for the mechanisms of CO2 absorption. uq.edu.auchemrxiv.orgacs.orgresearchgate.net

For this compound, TST could be applied to study:

The mechanism of its synthesis , helping to optimize reaction conditions.

Its degradation pathways , for example, through oxidation or other chemical processes.

Its reactivity towards various reagents , by calculating the activation barriers for different potential reaction pathways.

By providing a detailed picture of the energy landscape of a reaction, TST is an indispensable tool for understanding and predicting chemical reactivity.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of molecular systems, providing insights into their dynamic behavior and thermodynamic properties. uib.norsc.orgresearchgate.netuib.norsc.orgresearchgate.net

Conformational Sampling and Dynamics in Solution

The piperazine ring can exist in several conformations, with the chair form being the most stable. The presence of substituents, like the hexyl chains in this compound, can influence the conformational equilibrium and the dynamics of interconversion between different conformers.

MD simulations are ideally suited to explore the conformational landscape of this compound in solution. By simulating the molecule over time, one can observe:

The preferred conformations of the piperazine ring and the attached hexyl chains.

The timescale of conformational changes, such as the chair-to-boat interconversion of the piperazine ring or the rotation of the C-N and C-C bonds of the hexyl groups.

The effect of the solvent on the conformational preferences.

Studies on related N-acylpiperidines have shown that allylic strain can significantly influence the conformational preferences of substituents on the ring. nih.gov For this compound, MD simulations would be crucial to understand the interplay between the conformational flexibility of the hexyl chains and the piperazine ring.

Intermolecular Interactions and Solvent Effects

The interactions of this compound with its environment are critical for understanding its physical and chemical properties. MD simulations can provide a detailed picture of these interactions at the atomic level.

Simulations of piperazine and its derivatives in aqueous solutions have been used to study the hydrogen bonding network and the distribution of different species in the solution. uib.nouib.no For this compound, the hydrophobic hexyl chains are expected to have a significant impact on its interactions with polar solvents like water and with non-polar solvents.

MD simulations can be used to investigate:

The structure of the solvation shell around the molecule.

The nature and strength of intermolecular interactions, such as hydrogen bonds between the piperazine nitrogens and solvent molecules, and van der Waals interactions involving the hexyl chains.

The aggregation behavior of this compound in solution, which may be driven by hydrophobic interactions between the hexyl chains.

These insights are essential for understanding the solubility, partitioning behavior, and reactivity of the molecule in different environments.

Thermodynamics of Solvation

The thermodynamics of solvation describe the free energy, enthalpy, and entropy changes that occur when a molecule is transferred from the gas phase to a solvent. These properties are fundamental to understanding solubility and partitioning.

MD simulations, in combination with methods like thermodynamic integration or free energy perturbation, can be used to calculate the free energy of solvation. For piperazine, the thermodynamics of its solvation and its role in CO2 capture have been modeled, highlighting the importance of both explicit and implicit solvent models. nih.govacs.org

For this compound, these methods could provide:

The free energy of solvation in different solvents, which can be used to predict its solubility and its partition coefficient between immiscible solvents (e.g., octanol (B41247) and water).

The enthalpic and entropic contributions to the solvation free energy, offering insights into the driving forces for solvation. For instance, the transfer of the hydrophobic hexyl chains to water is expected to be entropically unfavorable.

The following table summarizes the key thermodynamic parameters that can be obtained from MD simulations for the solvation of this compound.

| Thermodynamic Parameter | Description |

| Solvation Free Energy (ΔGsolv) | The change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. A negative value indicates favorable solvation. |

| Solvation Enthalpy (ΔHsolv) | The change in enthalpy upon solvation, reflecting the balance of breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. |

| Solvation Entropy (ΔSsolv) | The change in entropy upon solvation, often related to the ordering of solvent molecules around the solute. |

Force Field Development and Validation for Classical Simulations

Classical molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For a molecule like this compound, which contains both a heterocyclic piperazine ring and flexible alkyl chains, a well-parameterized force field is essential.

General-purpose force fields such as the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) are often used as a starting point for parameterizing novel molecules. nist.govresearchgate.netopenbabel.orgambermd.org These force fields are designed to be compatible with biomolecular simulations and cover a wide range of organic molecules. researchgate.netambermd.org The parameterization process for this compound would involve assigning atom types to each atom in the molecule and then determining the appropriate parameters for bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions.

For the piperazine core, parameters can often be derived from existing parameters for similar heterocyclic compounds. rsc.orgtudelft.nl However, specific torsional parameters governing the conformation of the ring and the attachment of the hexyl chains may need to be developed or refined. This is typically done by performing high-level quantum mechanics (QM) calculations to determine the energetic landscape of these motions and then fitting the force field parameters to reproduce these QM results. nih.govucsb.edu Similarly, parameters for the long alkyl chains can be adapted from existing alkane parameter sets within the chosen force field. ambermd.org

The non-bonded parameters, particularly the partial atomic charges, are critical for accurately describing intermolecular interactions. These are often determined by fitting to the electrostatic potential calculated from QM methods. ambermd.org

Validation of a newly developed force field for this compound would involve performing MD simulations and comparing the calculated bulk properties against experimental data, if available. Key properties for validation include density, heat of vaporization, and diffusion coefficients. In the absence of experimental data for this compound, comparison with data for structurally similar compounds can provide a measure of confidence in the force field's accuracy.

Below is a hypothetical table illustrating the types of parameters that would be defined in a GAFF-like force field for a fragment of this compound.

Table 1: Hypothetical GAFF-like Force Field Parameters for a this compound Fragment

| Bonded Parameters | | | | | :--- | :--- | :--- | :--- | | Bonds | Atom Types | Force Constant (kcal/mol/Ų) | Equilibrium Distance (Å) | | C-N (piperazine) | c3-n | 350.0 | 1.47 | | C-C (piperazine) | c3-c3 | 310.0 | 1.54 | | N-C (hexyl) | n-c3 | 330.0 | 1.47 | | C-C (hexyl) | c3-c3 | 310.0 | 1.54 | | C-H | c3-h1 | 340.0 | 1.09 | | Angles | Atom Types | Force Constant (kcal/mol/rad²) | Equilibrium Angle (degrees) | | C-N-C (piperazine) | c3-n-c3 | 50.0 | 109.5 | | N-C-C (piperazine) | n-c3-c3 | 60.0 | 110.0 | | C-N-C (N-hexyl) | c3-n-c3 | 50.0 | 112.0 | | N-C-C (hexyl) | n-c3-c3 | 60.0 | 110.0 | | Dihedrals | Atom Types | Barrier (kcal/mol) | Periodicity | Phase (degrees) | | C-N-C-C (piperazine) | c3-n-c3-c3 | 0.25 | 3 | 180.0 | | N-C-C-N (piperazine) | n-c3-c3-n | 0.20 | 3 | 180.0 | | C-C-N-C (N-hexyl) | c3-c3-n-c3 | 1.50 | 3 | 0.0 | | N-C-C-C (hexyl) | n-c3-c3-c3 | 0.16 | 3 | 180.0 | | Non-Bonded Parameters | | | | | Atom | Atom Type | Charge (e) | van der Waals Radius (Å) | Well Depth (kcal/mol) | | N (piperazine) | n | -0.60 | 1.85 | 0.17 | | C (piperazine) | c3 | 0.10 | 1.91 | 0.11 | | H (on C in piperazine) | h1 | 0.09 | 1.49 | 0.02 | | C (hexyl, alpha) | c3 | 0.05 | 1.91 | 0.11 | | H (on alpha-C) | hc | 0.06 | 1.49 | 0.02 | | C (hexyl, methylene) | c3 | 0.00 | 1.91 | 0.11 | | H (on methylene) | hc | 0.06 | 1.49 | 0.02 | | C (hexyl, methyl) | c3 | -0.18 | 1.91 | 0.11 | | H (on methyl) | hc | 0.06 | 1.49 | 0.02 |

Disclaimer: The values in this table are illustrative and based on typical parameters found in general force fields. They are not the result of specific calculations for this compound.

Machine Learning Applications in Computational Chemistry for Property Prediction

Machine learning (ML) has emerged as a powerful tool in computational chemistry for predicting a wide range of molecular properties, offering a significant speed advantage over traditional quantum mechanical calculations. researchgate.net For this compound, ML models can be trained to predict key physicochemical properties that are important for its potential applications. These properties include, but are not limited to, boiling point, density, solubility, and pKa.

The general workflow for applying ML to property prediction involves several steps. First, a dataset of molecules with known experimental or high-fidelity calculated properties is assembled. For predicting properties of this compound, this dataset would ideally contain a diverse set of amines, including tertiary amines and molecules with N-heterocycles. cmst.eunih.govnih.govacs.org

Next, each molecule in the dataset is represented by a set of numerical features, known as molecular descriptors. These descriptors can range from simple constitutional indices (e.g., molecular weight, atom counts) to more complex topological, geometrical, and electronic descriptors. nih.govnih.gov

With the dataset and descriptors in place, various ML algorithms can be trained to learn the relationship between the molecular features and the target property. Common algorithms include multiple linear regression (MLR), support vector machines (SVM), random forests (RF), and neural networks (NN). cmst.euacs.org The performance of the trained model is then evaluated on a separate test set of molecules that were not used during training to assess its predictive power. cmst.eu

For this compound, a QSPR (Quantitative Structure-Property Relationship) model could be developed to predict its boiling point based on descriptors like molecular weight, polarizability, and hydrogen bonding capacity. cmst.eucmst.eu Similarly, its density could be predicted using descriptors related to molecular volume and intermolecular interactions. nih.gov

The following table provides hypothetical predicted properties for this compound based on established QSPR models for aliphatic amines.

Table 2: Hypothetical Predicted Physicochemical Properties of this compound using Machine Learning Models

| Property | Predicted Value | Underlying Descriptors (Examples) | Relevant QSPR/ML Model Type |

|---|---|---|---|

| Boiling Point | 310-330 °C | Molecular Weight, Molar Refractivity, Hansen Dispersion Forces | Multiple Linear Regression cmst.eu |

| Density | 0.85-0.88 g/cm³ | Intrinsic Density, Sum of Intrinsic State Values, Hydrogen Bond Acidity | Multiple Linear Regression nih.gov |

| pKa (first protonation) | 9.5-10.5 | Electronic Energy Differences, Solvation Effects, Charge on Nitrogen | Quantum Chemical Descriptors with Solvent Model researchgate.net |

Disclaimer: The predicted values in this table are estimations based on QSPR models for similar compounds and are intended for illustrative purposes. They are not experimental or rigorously calculated values for this compound.

The application of these computational methods provides a robust framework for characterizing this compound, guiding experimental efforts and accelerating the discovery and development of new materials and chemical entities.

Applications in Advanced Materials Science and Engineering Excluding Biomedical

Role as Monomers and Building Blocks in Polymer Chemistry

As a difunctional secondary diamine, 1,4-dihexylpiperazine can serve as a monomer in polycondensation reactions, a cross-linking agent to create polymer networks, and a moiety for modifying polymer properties. The presence of the two long hexyl chains is expected to significantly influence the characteristics of the resulting polymers, imparting increased solubility in nonpolar solvents, greater flexibility, and a lower glass transition temperature compared to polymers made with less substituted or unsubstituted piperazine (B1678402).

This compound can be employed as a diamine monomer in step-growth polymerization to produce linear polymers, most notably polyamides. The reaction, a polycondensation, typically involves combining the diamine with a dicarboxylic acid or, more commonly, a more reactive dicarboxylic acid derivative like a diacyl chloride.

The general reaction for forming a polyamide from this compound and a diacyl chloride is as follows: n C₆H₁₃-N(C₄H₈)N-C₆H₁₃ + n ClOC-R-COCl → [-N(C₆H₁₃)(C₄H₈)N(C₆H₁₃)-OC-R-CO-]n + 2n HCl

In this process, the piperazine derivative acts as the A-A type monomer and the diacyl chloride as the B-B type monomer. The reaction proceeds via nucleophilic acyl substitution, forming an amide linkage and eliminating hydrochloric acid (HCl). This type of polymerization can be performed via interfacial polymerization, where the diamine is dissolved in an aqueous layer and the diacyl chloride in an immiscible organic solvent, with the polymer forming at the interface.

The incorporation of the bulky and flexible hexyl groups on the nitrogen atoms of the piperazine ring prevents the formation of hydrogen bonds that are characteristic of traditional polyamides like Nylon 6,6. This structural difference is predicted to result in polymers with lower melting points, reduced crystallinity, and enhanced solubility in organic solvents. The properties of the resulting polyamide can be tailored by selecting different dicarboxylic acids for the "R" group, as shown in the table below.

Table 1: Predicted Properties of Polyamides from this compound and Various Diacids

| Diacid Monomer (ClOC-R-COCl) | "R" Group | Expected Polymer Characteristics |

|---|---|---|

| Adipoyl chloride | -(CH₂)₄- | Flexible, lower glass transition temperature, good solubility. |

| Sebacoyl chloride | -(CH₂)₈- | Very flexible, low melting point, enhanced hydrophobicity. |

| Terephthaloyl chloride | -C₆H₄- (para) | More rigid backbone, higher thermal stability than aliphatic counterparts, potentially amorphous. |